Product packaging for Benzedrone hydrochloride(Cat. No.:)

Benzedrone hydrochloride

Cat. No.: B591229
M. Wt: 289.8 g/mol
InChI Key: VVZXDZKHNXHQNR-UHFFFAOYSA-N
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Description

Classification and Chemical Analogues within the Cathinone (B1664624) Class

Benzedrone belongs to the synthetic cathinone class of substances. www.gov.ukeuropa.eu Synthetic cathinones are chemically related to cathinone, a naturally occurring stimulant found in the khat plant (Catha edulis). www.gov.ukeuropa.eu The core chemical structure of synthetic cathinones is a phenethylamine (B48288) skeleton with a ketone group at the beta carbon position. wikipedia.orgnih.gov

Benzedrone is specifically classified as an analogue of mephedrone (B570743). bertin-bioreagent.combiomol.com The key structural difference is the replacement of the amino methyl group in mephedrone with a benzyl (B1604629) group in Benzedrone. bertin-bioreagent.combiomol.com This modification places it within a subgroup of cathinone derivatives. Other related cathinone analogues include methcathinone (B1676376), methylone, and butylone. nih.govscielo.org.mx

Table 1: Chemical Details of Benzedrone (hydrochloride)

Property Value
Formal Name 1-(4-methylphenyl)-2-[(phenylmethyl)amino]-1-propanone, monohydrochloride caymanchem.com
Synonym 4-MBC caymanchem.com
Molecular Formula C₁₇H₁₉NO • HCl caymanchem.com
Molecular Weight 289.8 g/mol caymanchem.com
CAS Number 1797979-43-1 caymanchem.com

Historical Context of Emergence in Research Literature

The emergence of numerous synthetic cathinones in the recreational drug market in the mid-2000s prompted significant interest from the research community. europa.eu Benzedrone was first identified in "bath salt" products in 2010. wikipedia.org The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) began monitoring the emergence of such psychoactive substances, including cathinone derivatives, leading to increased documentation in scientific literature. nih.govwikipedia.org The appearance of these substances, often marketed as "research chemicals," highlighted the need for analytical methods to detect and characterize them. nih.govunodc.org

Significance of Benzedrone (hydrochloride) as a Research Focus

The primary significance of Benzedrone as a research focus lies in its status as an NPS. medchemexpress.com Research is crucial for developing analytical standards and methods for its identification in seized materials and biological samples. mdpi.comunodc.org

Pharmacological research on Benzedrone and other synthetic cathinones aims to understand their interaction with monoamine transporters, such as those for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). nih.govscielo.org.mx Studies have shown that many cathinone derivatives are potent inhibitors of these transporters. nih.gov Specifically, research indicates that Benzedrone has a higher affinity for the serotonin transporter (SERT) compared to the dopamine transporter (DAT). scielo.org.mx One study noted that Benzedrone is weakly active at the DAT, NET, and SERT. www.gov.uk This neurochemical profiling helps to characterize its potential effects and differentiate it from other stimulants like amphetamine or MDMA. nih.govscielo.org.mx

Table 2: Investigated Monoamine Transporter Interactions of Selected Cathinones

Compound Primary Transporter Affinity Reference
Mephedrone DAT > SERT scielo.org.mx
Methylone SERT > DAT scielo.org.mx
Benzedrone SERT > DAT scielo.org.mx
Butylone SERT > DAT scielo.org.mx

The continuous emergence of new cathinone derivatives necessitates ongoing research to keep analytical methods and forensic databases current. mdpi.comunodc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20ClNO B591229 Benzedrone hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzylamino)-1-(4-methylphenyl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO.ClH/c1-13-8-10-16(11-9-13)17(19)14(2)18-12-15-6-4-3-5-7-15;/h3-11,14,18H,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZXDZKHNXHQNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)NCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Chemical Synthesis Methodologies

General Synthetic Routes for Substituted Cathinones Relevant to Benzedrone (hydrochloride)

Substituted cathinones are β-keto phenethylamine (B48288) derivatives. researchgate.net A prevalent and well-documented synthetic pathway for this class of compounds begins with a substituted propiophenone (B1677668). nih.gov This route typically involves two primary transformations: α-halogenation of the propiophenone, followed by a nucleophilic substitution with a suitable amine. guidechem.comchemicalbook.com

The first step is the halogenation at the alpha-carbon (the carbon atom adjacent to the carbonyl group). Bromination is commonly employed, creating an α-bromo ketone intermediate. safrole.com This intermediate is a versatile precursor because the bromine atom is a good leaving group, readily displaced by a nucleophile. guidechem.com

The second key step is the amination of the α-bromo ketone. nih.gov By reacting the intermediate with a primary or secondary amine, the corresponding substituted cathinone (B1664624) is formed. The final product is often converted to a hydrochloride salt to improve its stability and handling as a crystalline solid. chemicalbook.com This general pathway is highly adaptable for creating a wide array of cathinone derivatives by varying the substituents on both the aromatic ring of the propiophenone and the amine used in the second step. wikipedia.org

Precursor Compounds and Reaction Conditions in Laboratory Synthesis

The laboratory synthesis of Benzedrone (hydrochloride) follows the general route described above. The process begins with 4-methylpropiophenone and proceeds through an α-brominated intermediate before amination with benzylamine (B48309). caymanchem.comguidechem.comchemicalbook.com

Step 1: α-Bromination of 4-Methylpropiophenone The synthesis initiates with the α-bromination of 4-methylpropiophenone. This reaction is typically carried out by treating 4-methylpropiophenone with a brominating agent, such as elemental bromine (Br₂). guidechem.comchemicalbook.com The reaction is often conducted in a suitable solvent, with glacial acetic acid being a common choice. guidechem.commdma.ch The presence of a catalytic amount of hydrobromic acid (HBr) can facilitate the reaction. mdma.ch The reaction is generally performed at or slightly above room temperature, followed by quenching in cold water to precipitate the product, 2-bromo-4-methylpropiophenone. guidechem.com This intermediate is then extracted using an organic solvent like dichloromethane. chemicalbook.com

Step 2: Amination with Benzylamine The resulting α-bromo ketone, 2-bromo-4-methylpropiophenone, is then subjected to amination. guidechem.com This involves a nucleophilic substitution reaction with benzylamine (phenylmethanamine). caymanchem.com The reaction is typically performed in a non-polar solvent such as toluene (B28343). guidechem.com The mixture is stirred for an extended period at room temperature to allow the reaction to proceed to completion. guidechem.com An aqueous base may be used in the workup to neutralize the hydrogen bromide byproduct formed during the reaction, yielding the free base of Benzedrone.

Step 3: Formation of the Hydrochloride Salt To obtain the final product as a stable salt, the Benzedrone free base is converted to its hydrochloride form. This is achieved by dissolving the base in a suitable organic solvent and treating it with a solution of hydrogen chloride (HCl), often in a solvent like diethyl ether or isopropanol. guidechem.com The Benzedrone (hydrochloride) salt precipitates out of the solution and can be collected by filtration. guidechem.com

Table 1: Precursor Compounds and Reagents in Benzedrone (hydrochloride) Synthesis
Compound/ReagentChemical FormulaRole in Synthesis
4-MethylpropiophenoneC₁₀H₁₂OStarting Material
Bromine (Br₂)Br₂Brominating Agent (for α-halogenation)
Glacial Acetic AcidC₂H₄O₂Solvent for Bromination
2-Bromo-4-methylpropiophenoneC₁₀H₁₁BrOKey Intermediate
BenzylamineC₇H₉NAminating Agent (Nitrogen Source)
TolueneC₇H₈Solvent for Amination
Hydrogen Chloride (HCl)HClAcid for Salt Formation
Isopropanol/Diethyl EtherC₃H₈O / C₄H₁₀OSolvent for Recrystallization/Precipitation

Optimization of Synthetic Yields for Research-Grade Materials

Achieving high yields and purity is critical when producing research-grade chemical standards. The optimization of the Benzedrone synthesis involves careful control over several parameters.

Reaction Conditions: In the bromination step, controlling the temperature is crucial to prevent side reactions, such as multiple brominations. safrole.com The slow, dropwise addition of bromine to the solution of 4-methylpropiophenone helps to maintain control over the exothermic reaction. mdma.ch For the amination step, the stoichiometry of the reactants is important; using a slight excess of benzylamine can help drive the reaction to completion, but a large excess can complicate purification.

Solvent Choice: The choice of solvent can influence reaction rates and yields. While glacial acetic acid is effective for bromination, and toluene for amination, alternative solvents could be explored for optimization. guidechem.commdma.ch The solvent used for the final recrystallization significantly impacts the purity of the hydrochloride salt. Isopropanol is often cited as a suitable solvent for obtaining fine, white crystals of high purity. guidechem.comchemicalbook.com

Purification Techniques: Rigorous purification at each stage is essential. After bromination, washing the organic extract of the intermediate with a mild base (e.g., sodium bicarbonate solution) can remove any remaining acidic impurities. bbgate.com After amination, the crude Benzedrone base can be purified by washing the organic layer to remove excess amine and other water-soluble byproducts. mdma.ch The final and most critical purification step is the recrystallization of the hydrochloride salt. This process removes impurities that may have been carried through the synthesis, resulting in a research-grade material with high purity (≥98%). caymanchem.combiomol.com

Table 2: Parameters for Optimization of Synthetic Yields
ParameterObjectiveCommon Method/Condition
Temperature ControlPrevent side reactions and decomposition.Ice bath cooling, slow addition of reagents.
StoichiometryEnsure complete reaction of the limiting reagent.Use of a slight excess of the aminating agent.
Reaction TimeMaximize product formation without degradation.Monitoring reaction progress (e.g., by TLC). Stirring for 16-32 hours for amination. guidechem.commdma.ch
Workup ProcedureRemove impurities and byproducts.Aqueous washes with acidic/basic solutions.
RecrystallizationAchieve high purity of the final product.Selecting an appropriate solvent (e.g., isopropanol) to maximize recovery of pure crystals. guidechem.com

Stereoselective Synthesis and Chiral Resolution of Benzedrone (hydrochloride) Enantiomers

Benzedrone possesses a chiral center at the α-carbon, meaning it exists as a pair of enantiomers, (R)-Benzedrone and (S)-Benzedrone. mdpi.com The standard synthesis described above results in a racemic mixture (a 50:50 mixture of both enantiomers) because the amination of the achiral α-bromo ketone is not stereoselective. nih.gov The production of single, pure enantiomers requires either stereoselective synthesis or chiral resolution. researchgate.netsciforum.net

Stereoselective Synthesis A stereoselective synthesis creates one enantiomer preferentially over the other. iupac.org While possible, this approach is often more complex and costly than producing a racemate. It may involve the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysts to control the stereochemical outcome of the amination step. Research into the stereoselective synthesis of cathinone derivatives is an active area, aiming to provide access to enantiomerically pure compounds for pharmacological studies. researchgate.netresearchgate.net

Chiral Resolution Chiral resolution is the process of separating enantiomers from a racemic mixture. researchgate.net This is the more common approach for obtaining pure enantiomers of synthetic cathinones for research purposes. sciforum.net Several methods are well-established for this purpose.

High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for the analytical and preparative separation of cathinone enantiomers. mdpi.comnih.gov The method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. Polysaccharide-based CSPs (e.g., Chiralpak® phases) have proven highly effective for resolving a wide range of cathinone derivatives. nih.gov

Capillary Electrophoresis (CE): Chiral CE is another powerful analytical technique for enantioseparation. It utilizes a chiral selector, such as a cyclodextrin (B1172386) derivative, which is added to the background electrolyte. nih.gov The differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector leads to different electrophoretic mobilities and successful separation. nih.gov

Classical Resolution via Diastereomeric Salts: This traditional method involves reacting the racemic Benzedrone base with a chiral resolving agent (a pure enantiomer of a chiral acid, such as tartaric acid). This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. Once separated, the desired enantiomer of Benzedrone can be recovered by treating the salt with a base to remove the chiral resolving agent.

Table 3: Comparison of Chiral Resolution Techniques for Cathinones
TechniquePrincipleCommon ApplicationAdvantages
Chiral HPLCDifferential interaction with a Chiral Stationary Phase (CSP). nih.govAnalytical and preparative scale. nih.govHigh resolution, widely applicable, direct separation. mdpi.com
Chiral Capillary Electrophoresis (CE)Differential mobility of diastereomeric complexes with a chiral selector. nih.govAnalytical scale.High efficiency, low sample consumption. nih.gov
Diastereomeric Salt FormationSeparation of diastereomers by fractional crystallization.Preparative/Industrial scale.Cost-effective for large-scale separation.

Advanced Analytical Methodologies for Characterization and Detection in Research Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of Benzedrone, providing the necessary separation from matrix components and other related compounds. Coupled with mass spectrometry, it offers powerful tools for both qualitative and quantitative analysis.

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of synthetic cathinones. nih.govresearchgate.net Due to the polarity of many of these compounds, derivatization is often a necessary step to improve their thermal stability and chromatographic behavior. mdpi.com A robust GC-MS method allows for the simultaneous quantification of a wide variety of compounds, including Benzedrone, in samples such as blood and urine. nih.govresearchgate.net

Validation of these methods typically assesses parameters such as bias, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliability. nih.govresearchgate.net For instance, one validated GC-MS method for 23 new psychoactive substances, including Benzedrone, demonstrated successful results for all validation parameters according to SWGTOX guidelines. nih.govresearchgate.net The sample preparation often involves solid-phase extraction (SPE) followed by derivatization. nih.govresearchgate.net The combination of GC-MS with other techniques like Nuclear Magnetic Resonance (NMR) is also crucial, especially for differentiating structural isomers, which can be challenging with MS data alone. nih.govnih.gov

Table 1: Example GC-MS Method Parameters for Designer Drug Analysis This table is a composite representation of typical parameters and does not represent a single specific study but is based on data from multiple sources.

ParameterConditionSource
ColumnHP-5 MS capillary column (30m × 0.25mm i.d., 0.25µm) pjps.pk
Carrier GasHelium at a constant flow rate of 1.0 mL/min pjps.pk
Injection Volume1 µL with a split ratio of 10:1 pjps.pk
Oven Temperature ProgramInitial 60°C (1 min), ramp to 280°C at 20°C/min, hold for 10 min pjps.pk
DerivatizationMay be required using agents like PFPA or MSTFA to detect all NPSs mdpi.com
Sample PreparationSolid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) researchgate.netpjps.pk

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers significant advantages over GC-MS, including minimal sample preparation and the ability to analyze a broader range of compounds, particularly those that are thermally unstable or non-volatile. nih.govnih.gov This makes it a highly suitable and increasingly common technique for the analysis of synthetic cathinones in various biological matrices. wikipedia.orgbioagilytix.com High-resolution mass spectrometry (HRMS) coupled with liquid chromatography provides excellent specificity and sensitivity for comprehensive screening and quantification. nih.gov

However, N-benzylated cathinones such as Benzedrone can present a challenge, as they may display limited mass spectral information under typical LC-electrospray ionization (ESI)-MS/MS conditions. researchgate.net Often, the spectra primarily show product ions from the benzyl-containing portion, leaving the core β-keto phenethylamine (B48288) structure less defined. researchgate.net Despite this, methods have been successfully developed and validated for the simultaneous quantification of Benzedrone and other stimulants in urine and plasma. nih.govnih.gov These methods demonstrate good linearity and low limits of detection. nih.gov

Table 2: Validation Data for LC-HRMS Quantification of Benzedrone in Urine Data extracted from a study on the simultaneous determination of 40 novel psychoactive stimulants.

ParameterValueSource
Linear Range2.5 or 5 to 500 µg/L nih.gov
Total Imprecision<15.4% nih.gov
Accuracy84.2–118.5% nih.gov
Extraction Efficiency51.2–111.2% nih.gov

High-performance liquid chromatography (HPLC), often coupled with UV detection, is a powerful and versatile tool for the separation, identification, and quantification of compounds in complex mixtures. openaccessjournals.comsevenstarpharm.com It is widely used in pharmaceutical analysis and forensic science. nih.govtaylorfrancis.com For synthetic cathinones, HPLC provides a reliable method for quantification. A fully validated HPLC method was developed for mephedrone (B570743) and its novel derivatives, including Benzedrone (4-MBC), allowing for their quantification in seized samples. rsc.org This method reported a limit of detection (LOD) of 0.05 µg/mL and a limit of quantification (LOQ) of 0.14 µg/mL for Benzedrone (4-MBC). rsc.org The use of various detectors, such as diode array detectors, enhances the capability of HPLC systems. nih.gov

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

While chromatography excels at separation and quantification, spectroscopy is indispensable for the definitive structural elucidation and confirmation of a compound's identity and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential and powerful analytical technique for the structural elucidation of new synthetic cathinones. jasco.com.brunodc.org Its primary advantage is the ability to differentiate between constitutional isomers—compounds that have the same molecular weight and can produce similar fragmentation patterns in mass spectrometry, making them difficult to distinguish with MS-based methods alone. nih.govjasco.com.br By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals, NMR can provide an unambiguous determination of the molecular structure, including the substitution pattern on the aromatic ring. jasco.com.br

While high-field NMR instruments are costly, their ability to confirm structures is unparalleled in forensic chemistry. nih.govjasco.com.br The use of multiple NMR experiments, including 2D correlation techniques like COSY and HMBC, allows for the unequivocal confirmation of a novel cathinone's structure. nih.gov This capability is critical for distinguishing Benzedrone from its potential isomers.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary data for structural analysis. mrclab.comrockymountainlabs.com

UV-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within a molecule. uobabylon.edu.iqresearchgate.net It is particularly useful for detecting molecules with chromophores, such as aromatic rings and conjugated π-electron systems, which are present in the Benzedrone molecule. rockymountainlabs.comuobabylon.edu.iq The UV spectrum of Benzedrone (hydrochloride) shows maximum absorbance (λmax) at wavelengths of 205 and 260 nm, which is characteristic of its electronic structure. caymanchem.com While less specific for detailed structural information than IR or NMR, UV-Vis is highly effective for quantitative analysis. researchgate.netlibretexts.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rockymountainlabs.comuobabylon.edu.iq Each functional group (e.g., C=O, C-N, aromatic C-H) has characteristic absorption frequencies. The IR spectrum of Benzedrone would be expected to show a strong absorption band corresponding to the stretching vibration of its ketone (C=O) group, a key feature of all cathinones. uobabylon.edu.iq This technique is valuable for confirming the presence of expected functional groups and for comparing the spectrum of an unknown sample against a reference standard to confirm its identity. egyankosh.ac.in

Method Validation in Research Settings

Method validation is a critical process in analytical chemistry, ensuring that a specific method is suitable for its intended purpose. For a compound like Benzedrone (hydrochloride), this involves establishing a series of performance characteristics to guarantee reliable and reproducible results in research environments.

Development of Reference Standards for Quantitative Analysis

The foundation of any quantitative analysis is the availability of high-purity analytical reference standards. bertin-bioreagent.comcaymanchem.comcaymanchem.com For Benzedrone (hydrochloride), also known as 4-Methyl-N-benzylcathinone (4-MBC), certified reference materials are provided by specialized suppliers for research and forensic applications. caymanchem.comlgcstandards.commedchemexpress.comsanbio.nlbertin-bioreagent.com These standards are essential for the calibration of analytical instruments and for quality control purposes, ensuring the accuracy and precision of measurements. lgcstandards.com

Reference materials for Benzedrone are typically crystalline solids with a verified purity of ≥98%. caymanchem.comcaymanchem.com They are accompanied by a comprehensive Certificate of Analysis that details the material's characterization and the analytical methods used to confirm its identity and purity. lgcstandards.com The availability of these well-characterized standards is a prerequisite for developing and validating robust analytical methodologies for the detection and quantification of Benzedrone in various samples. unodc.orgunodc.org

Table 1: Chemical and Physical Properties of Benzedrone Hydrochloride Reference Standard

PropertyValueSource(s)
Formal Name 1-(4-methylphenyl)-2-[(phenylmethyl)amino]-1-propanone, monohydrochloride caymanchem.com
Synonym 4-MBC caymanchem.com
Molecular Formula C₁₇H₁₉NO • HCl caymanchem.com
Formula Weight 289.8 g/mol caymanchem.com
Purity ≥98% caymanchem.com
Formulation A crystalline solid caymanchem.com

Limits of Detection (LOD) and Quantification (LOQ) in Research Samples

The limit of detection (LOD) and limit of quantification (LOQ) are key parameters determined during method validation. scispace.com The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov These values are crucial for demonstrating the sensitivity of an analytical method.

Research has established specific LOD and LOQ values for Benzedrone. A high-performance liquid chromatography (HPLC) method was able to detect and quantify 4′-methyl-N-benzylcathinone (4-MBC) in seized samples with an LOD of 0.05 µg/mL and an LOQ of 0.14 µg/mL. rsc.org The sensitivity of modern analytical techniques allows for the detection of new psychoactive substances (NPS) at very low concentrations, typically in the nanogram per milliliter (ng/mL) range. ubi.ptnih.gov For instance, a validated gas chromatography-mass spectrometry (GC-MS) method for various synthetic cathinones in whole blood reported LODs and LOQs ranging from 5 to 40 ng/mL. ubi.pt

Table 2: Reported Limits of Detection (LOD) and Quantification (LOQ) for Benzedrone and Related NPS

CompoundMethodMatrixLODLOQSource(s)
Benzedrone (4-MBC) HPLCSeized Material0.05 µg/mL0.14 µg/mL rsc.org
Mephedrone HPLCNot Specified0.1 µg/mL0.3 µg/mL rsc.org
Various Cathinones GC-MSWhole Blood5 - 40 ng/mL5 - 40 ng/mL ubi.pt
Various NPS LC-HRMSUrineNot Specified2.5 - 5 µg/L nih.gov
Various NPS LC-QTOF-MSNot Specified0.002 - 0.084 mg/LNot Specified researchgate.net

Application in Forensic Research and Postmortem Analytical Studies

In forensic science, analytical methods are applied to identify and quantify substances in various biological samples to aid in legal investigations. nih.gov The detection of Benzedrone and its metabolites can provide crucial information in postmortem toxicology and other forensic casework. ubi.pt

Detection and Quantification in Biological Samples (e.g., hair, urine)

The detection of Benzedrone in biological specimens is accomplished using highly sensitive and specific analytical techniques. nih.gov The choice of biological matrix depends on the desired window of detection. researchgate.net

Urine: As a primary matrix for drug screening, urine analysis can indicate recent exposure to a substance. nih.govnih.gov Methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are frequently employed for their ability to detect NPS and their metabolites with high specificity. rsc.orgnih.gov

Hair: Hair analysis offers a much longer detection window, providing insights into chronic or past substance use over months or even years. rsc.orgnih.gov The analysis of hair segments can create a timeline of exposure. nih.gov Validated methods using LC-MS/MS or GC-MS can quantify NPS in hair at concentrations as low as the picogram per milligram (pg/mg) level. rsc.orgresearchgate.net

The gold-standard techniques for confirmatory analysis in forensic toxicology are GC-MS and LC-MS/MS, which are capable of separating Benzedrone from other substances and providing definitive structural identification. rsc.orgnih.gov

Table 3: Common Biological Matrices and Analytical Techniques for NPS Detection

Biological MatrixTypical Detection WindowPrimary Analytical TechniquesApplicationSource(s)
Urine Hours to DaysGC-MS, LC-MS/MSRoutine Screening, Recent Use nih.govnih.govresearchgate.net
Blood/Plasma Hours to a Few DaysGC-MS, LC-MS/MSRecent Use, Intoxication Assessment ubi.ptresearchgate.netnih.gov
Hair Weeks to Months/YearsGC-MS, LC-MS/MSChronic/Past Use History rsc.orgnih.govresearchgate.net
Saliva Hours to a Few DaysGC-MS, LC-MS/MSRecent Use rsc.org

Analytical Challenges in Complex Forensic Matrices

The analysis of Benzedrone in forensic samples is not without its difficulties. The complexity of biological matrices presents significant analytical hurdles that require sophisticated solutions.

Matrix Effects: Biological samples such as blood and urine contain a multitude of endogenous compounds like proteins, salts, and lipids that can interfere with the analysis. nih.govpandawainstitute.com This "matrix effect" can suppress or enhance the instrument's signal for the target analyte, leading to inaccurate quantification. researchgate.net Extensive sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is necessary to clean up the sample and minimize these interferences. ubi.ptnih.gov

Isomer Differentiation: The synthetic cathinone (B1664624) class includes many structural and positional isomers, which have the same molecular weight but different chemical structures. unodc.org Standard mass spectrometry may not be able to distinguish between them, creating a significant challenge for definitive identification. Advanced techniques like high-resolution mass spectrometry (HRMS) or gas chromatography coupled with infrared detection (GC-IRD) may be required for unambiguous differentiation. unodc.org

Compound Instability: Synthetic cathinones can exhibit instability in biological matrices, particularly in postmortem samples where degradation can occur. researchgate.net This instability can lead to a decrease in the concentration of the parent drug over time, complicating the interpretation of toxicological results. researchgate.net

Addressing these challenges is essential for the development of reliable and defensible analytical methods in forensic toxicology. pandawainstitute.comresearchgate.net

Pharmacological Characterization and Mechanism of Action Studies

In Vitro Receptor Binding and Functional Assays

In vitro studies are crucial for determining a compound's fundamental interaction with its molecular targets. For Benzedrone, these assays have been performed using cloned human monoamine transporters to measure its binding affinity and functional potency.

Research into Benzedrone's binding affinity for monoamine transporters has yielded specific data, primarily from a comprehensive screening of novel psychoactive substances. nih.gov In these binding assays, which measure how strongly a compound attaches to a receptor, Benzedrone was found to possess a low affinity for both the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). nih.gov

The binding affinity is expressed by the Ki value, which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity. Benzedrone's affinity for these transporters was in the micromolar range, which is significantly weaker than many other synthetic cathinones. nih.gov

Specifically, the reported Ki values for Benzedrone are:

DAT Ki = 1411 nM nih.gov

NET Ki = 1222 nM nih.gov

Notably, in the key study providing this data, a binding affinity value for the serotonin (B10506) transporter (SERT) was not reported for Benzedrone. nih.gov This indicates that its interaction at this transporter may be even weaker or was not reliably measured under the assay conditions.

Beyond simply binding to transporters, a compound can either block the reuptake of neurotransmitters (an inhibitor or "blocker") or reverse the transporter's function to cause neurotransmitter release (a "releaser"). frontiersin.org Functional assays are used to determine this mechanism and the compound's potency, typically reported as an IC50 value for inhibition (the concentration needed to block 50% of uptake) or an EC50 value for release (the concentration for 50% of maximal release effect).

In a study comparing 14 different novel psychoactive substances, Benzedrone was the sole compound that was not active as an inhibitor of monoamine uptake at submicromolar concentrations. nih.gov This finding suggests that its potency as a monoamine transporter inhibitor is weak (IC50 values >1,000 nM) for DAT, NET, and SERT. Specific IC50 or EC50 values for Benzedrone are not available in the reviewed scientific literature, which prevents a more detailed quantitative analysis of its potency. This lack of potent activity distinguishes it from many other cathinone (B1664624) derivatives which are typically potent inhibitors or releasers at monoamine transporters. nih.gov

Comparative Pharmacology with Related Cathinone Analogues and Reference Compounds

Benzedrone is a structural analog of mephedrone (B570743), where the N-methyl group of mephedrone is replaced with a larger benzyl (B1604629) group. caymanchem.com However, this structural change results in a dramatically different pharmacological profile.

Compared to its parent compound mephedrone and the well-known reference compound MDMA, Benzedrone is significantly less potent at monoamine transporters. While mephedrone and MDMA show potent activity at NET, DAT, and SERT, Benzedrone's interactions are several orders of magnitude weaker. nih.govmeduniwien.ac.at For instance, mephedrone inhibits the norepinephrine transporter with an IC50 value of 1.9 µM, while Benzedrone's affinity is in a similar micromolar range but it is considered functionally weak in broader comparative screenings. nih.govmeduniwien.ac.at

The following table compares the binding affinities of Benzedrone with those of the related cathinone mephedrone and the reference compound MDMA.

Note: Data for Mephedrone and MDMA are from a different study than Benzedrone and are provided for comparative context. Direct side-by-side experimental comparisons may yield slightly different absolute values but the relative potencies are illustrative.

Investigation of Downstream Signaling Pathways Associated with Receptor Interactions

To date, there are no published scientific studies that have specifically investigated the downstream intracellular signaling pathways associated with Benzedrone's interaction with monoamine transporters. This is likely due to its very low in vitro potency at these primary targets, which would predict minimal engagement of subsequent signaling cascades at typical concentrations.

In general, compounds that inhibit or reverse the function of monoamine transporters cause a surge in extracellular neurotransmitters. This increase in dopamine, norepinephrine, and/or serotonin leads to enhanced activation of their respective postsynaptic and presynaptic receptors, which are often G-protein coupled receptors (GPCRs). Activation of these GPCRs initiates a variety of intracellular signaling cascades, such as the cyclic adenosine (B11128) monophosphate (cAMP) pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways ultimately regulate gene expression and neuronal function, underpinning the compound's psychoactive effects. However, it must be stressed that these pathways have not been studied in relation to Benzedrone specifically.

Metabolic Pathways and Metabolite Identification Research

Elucidation of Phase I Metabolic Transformations

Phase I metabolism of Benzedrone involves the introduction or unmasking of functional groups, primarily through oxidation and reduction reactions, to increase the compound's polarity. sigmaaldrich.comdrughunter.com For cathinone (B1664624) derivatives like Benzedrone, key Phase I transformations include N-dealkylation, hydroxylation, and the reduction of the keto group. nih.gov

N-dealkylation: This process involves the removal of the benzyl (B1604629) group from the nitrogen atom. researchgate.net This is a common metabolic pathway for many N-alkylated cathinones. ubi.pt

Hydroxylation: This reaction introduces a hydroxyl group onto the molecule. In the case of Benzedrone, hydroxylation can occur on the phenyl ring or the tolyl moiety. nih.gov

Reduction of the Keto Group: The β-keto group of the cathinone structure can be reduced to a secondary alcohol, forming the corresponding norephedrine-like metabolite. nih.gov This is a significant pathway for many synthetic cathinones.

Characterization of Phase II Metabolic Processes

Following Phase I transformations, the metabolites of Benzedrone can undergo Phase II metabolism, where they are conjugated with endogenous molecules to further increase their water solubility and facilitate their excretion from the body. longdom.orgdrughunter.com

Glucuronidation: This is a major Phase II reaction where glucuronic acid is attached to the hydroxyl groups introduced during Phase I metabolism. unodc.orgnih.gov The resulting glucuronide conjugates are highly polar and readily eliminated. Research on similar cathinones has demonstrated that Phase I metabolites often undergo extensive glucuronidation. unodc.orgunodc.org

Identification and Structural Characterization of Major and Minor Metabolites in Research Models

Studies utilizing various analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), have been instrumental in identifying the metabolites of Benzedrone in research models. nih.gov While specific data on all major and minor metabolites of Benzedrone is part of ongoing research, studies on analogous cathinones provide a predictive framework for its metabolic profile.

Based on the metabolism of similar cathinones, the expected metabolites of Benzedrone would include:

N-dealkylated metabolites. researchgate.net

Hydroxylated metabolites (on either aromatic ring). nih.gov

Metabolites with a reduced keto group. nih.gov

Combinations of these transformations (e.g., a hydroxylated and N-dealkylated metabolite).

Glucuronide conjugates of the hydroxylated metabolites. unodc.org

Table 1: Predicted Metabolites of Benzedrone

Metabolite Type Metabolic Reaction Potential Structure
Phase I N-dealkylation 2-amino-1-(4-methylphenyl)propan-1-one
Phase I Hydroxylation 2-(benzylamino)-1-(4-methyl-X-hydroxyphenyl)propan-1-one or 2-(X-hydroxybenzylamino)-1-(4-methylphenyl)propan-1-one
Phase I Keto Reduction 2-(benzylamino)-1-(4-methylphenyl)propan-1-ol
Phase II Glucuronidation Glucuronide conjugate of a hydroxylated metabolite

In Vitro Metabolism Studies Using Hepatic Microsomes and Recombinant Enzymes

To investigate the specific enzymes responsible for the metabolism of Benzedrone, in vitro studies are employed. researchgate.net These studies often utilize human liver microsomes (HLMs), which are a rich source of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism. nih.govnih.gov

By incubating Benzedrone with HLMs and analyzing the resulting products, researchers can identify the metabolites formed and gain insights into the metabolic pathways. nih.govresearcher.life Further studies with recombinant enzymes, which are individual CYP isoforms expressed in a controlled system, can pinpoint the specific enzymes responsible for each metabolic step. For example, research on other cathinones has identified CYP2D6 as a key enzyme in their metabolism. ubi.pt These in vitro models are essential for predicting the metabolic fate of new psychoactive substances like Benzedrone in humans. researchgate.netnih.gov

Structure Activity Relationship Sar Studies

Correlating Molecular Structure with In Vitro Pharmacological Profiles

The in vitro pharmacology of benzodrone and its analogs is primarily centered on their interaction with monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). researchgate.net These transporters are crucial for the reuptake of their respective neurotransmitters from the synaptic cleft, and inhibition of this process leads to increased extracellular concentrations of these neurotransmitters. jscimedcentral.com

Studies have shown that benzodrone itself is a weak inhibitor of monoamine transporters. Specifically, it has been reported to have Ki values of 1222 nM for NET and 1411 nM for DAT. www.gov.uk The interaction with SERT is also considered to be weak. This profile suggests that the N-benzyl substitution on the cathinone (B1664624) scaffold significantly influences its potency at these transporters compared to other cathinone derivatives.

The pharmacological profile of synthetic cathinones can be broadly categorized into two main types: those that act as transporter substrates (releasers) and those that act as transporter inhibitors (blockers). nih.gov The structural characteristics of a cathinone derivative determine which of these mechanisms it will favor and its selectivity for the different monoamine transporters. nih.gov The N-benzyl group in benzodrone, being a bulky substituent, tends to favor an inhibitor profile over a substrate-releasing profile. www.gov.uk

To understand the structure-activity relationships, it is useful to compare the in vitro activity of benzodrone with other cathinone analogs where systematic structural modifications have been made. The following table summarizes the monoamine transporter inhibition data for a selection of cathinone derivatives, illustrating the impact of different substituents.

Compoundα-SubstituentN-SubstituentAromatic SubstituentDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
Benzedrone (4-MBC) MethylBenzyl (B1604629)4-Methyl14111222>10000
Mephedrone (B570743)MethylMethyl4-Methyl12951913
Methcathinone (B1676376)MethylMethylNone76371290
α-PVPPropylPyrrolidinylNone22.226.2>10000
PentylonePropylMethyl3,4-Methylenedioxy10376212

This table is for illustrative purposes and includes data from multiple sources to show the effect of structural changes. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to identify correlations between the chemical structure of a series of compounds and their biological activity. nih.gov For synthetic cathinones, QSAR models can be developed to predict their potency and selectivity as monoamine transporter inhibitors or releasers based on various molecular descriptors. acs.org

While specific QSAR models exclusively for benzodrone and its derivatives are not extensively documented in the literature, broader QSAR studies on synthetic cathinones provide valuable insights. These studies have shown that descriptors related to lipophilicity, steric bulk, and electronic properties of the substituents on the cathinone scaffold are important for predicting activity at DAT, NET, and SERT. acs.org

For instance, a QSAR analysis of para-substituted methcathinone analogs has demonstrated that the steric bulk of the substituent at the para position plays a significant role in determining the selectivity for DAT versus SERT. acs.org Larger substituents at this position tend to shift the selectivity towards SERT. acs.org Applying this principle to benzodrone, the 4-methyl group is a relatively small substituent, which is consistent with its weak activity at SERT.

Another key finding from QSAR studies on cathinones is that the "size" of the α-alkyl side chain is correlated with potency at DAT. nih.gov Increasing the length of this side chain can lead to increased potency. acs.org While benzodrone has a methyl group at this position, QSAR models would predict that modifying this group could significantly alter its pharmacological profile.

The development of a robust QSAR model for benzodrone derivatives would require a dataset of compounds with systematically varied structural features and their corresponding in vitro pharmacological data. Such a model could then be used to predict the activity of novel, unsynthesized benzodrone analogs, thereby guiding the design of compounds with specific desired pharmacological profiles.

Impact of Structural Modifications on Monoamine Transporter Affinity and Selectivity

The structure of benzodrone offers several key positions where modifications can be made to systematically explore the SAR and alter its affinity and selectivity for monoamine transporters. These positions include the tolyl ring, the α-methyl group, and the N-benzyl group.

Modifications of the Tolyl Ring: The 4-methyl group on the phenyl ring is a key feature of benzodrone. Altering the position of this methyl group (e.g., to the 2- or 3-position) or replacing it with other substituents (e.g., methoxy, halogen, trifluoromethyl) would likely impact the compound's interaction with the monoamine transporters. nih.gov For example, studies on other cathinones have shown that moving a substituent from the 4-position to the 2- or 3-position can decrease potency. nih.gov Furthermore, the introduction of electron-withdrawing or electron-donating groups can influence the electronic properties of the aromatic ring and its interaction with the transporter binding site.

Modifications of the α-Methyl Group: The α-methyl group is another critical site for modification. Increasing the length of this alkyl chain (e.g., to ethyl, propyl) has been shown in other cathinone series to increase potency at DAT. acs.orgnih.gov This is a consistent trend observed in the SAR of many psychostimulants. Therefore, it is expected that α-ethyl or α-propyl analogs of benzodrone would exhibit higher affinity for DAT compared to benzodrone itself.

Modifications of the N-Benzyl Group: The N-benzyl group is the defining feature of benzodrone. The size and lipophilicity of this group are major determinants of its pharmacological profile. Replacing the benzyl group with other N-substituents, such as smaller alkyl groups (e.g., methyl, ethyl) or incorporating it into a cyclic structure (e.g., pyrrolidine), would have a profound effect on activity. Smaller N-alkyl groups generally lead to a shift from an inhibitor profile to a substrate/releaser profile. www.gov.uk Conversely, introducing substituents on the benzyl ring itself (e.g., methoxy, chloro) could fine-tune the binding affinity and selectivity. nih.gov

The following table illustrates the predicted impact of various structural modifications on the monoamine transporter affinity of benzodrone, based on established SAR principles for synthetic cathinones.

Modification SiteStructural ChangePredicted Impact on DAT/NET AffinityPredicted Impact on SERT Affinity
Tolyl RingMove methyl to 2- or 3-positionDecreaseLikely decrease
Tolyl RingReplace methyl with larger alkylVariable, may decreaseVariable
Tolyl RingReplace methyl with halogenLikely increaseMay increase
α-PositionReplace methyl with ethyl or propylIncreaseLikely increase
N-SubstituentReplace benzyl with smaller alkylDecrease in inhibitor potency, potential for substrate activityDecrease in inhibitor potency
N-Benzyl RingAdd substituent (e.g., methoxy)May increase or decrease depending on positionMay increase or decrease

Design and Synthesis of Benzedrone (hydrochloride) Derivatives for SAR Exploration

The systematic exploration of the SAR of benzodrone requires the design and synthesis of a library of derivatives with targeted structural modifications. The synthesis of benzodrone and its analogs can be achieved through established methods in organic chemistry.

A common synthetic route to cathinone derivatives involves the α-bromination of a substituted propiophenone (B1677668), followed by nucleophilic substitution with the desired amine. unodc.org For the synthesis of benzodrone (4-methyl-N-benzylcathinone), the starting material would be 4-methylpropiophenone. This would be brominated at the α-position to yield 2-bromo-1-(4-tolyl)propan-1-one. Subsequent reaction of this α-bromoketone with benzylamine (B48309) would afford the free base of benzodrone. The hydrochloride salt can then be prepared by treating the free base with hydrochloric acid. nih.govresearchgate.net

A more versatile approach for creating a library of N-substituted derivatives involves the use of a protected amine, followed by deprotection and subsequent N-alkylation or N-arylation. For instance, N-benzyl-N-methylamine can be reacted with the α-bromoketone, followed by deprotection to yield the secondary amine, which can then be further functionalized. nih.gov

The general synthetic scheme for producing benzodrone derivatives for SAR studies is outlined below:

Synthesis of the α-Bromoketone Intermediate:

Start with the appropriately substituted propiophenone (e.g., 4-methylpropiophenone for benzodrone).

React with a brominating agent, such as bromine in a suitable solvent, to introduce a bromine atom at the α-position.

Nucleophilic Substitution with an Amine:

React the α-bromoketone with the desired primary or secondary amine (e.g., benzylamine for benzodrone, or other substituted benzylamines for N-benzyl ring derivatives).

This reaction yields the free base of the target cathinone derivative.

Salt Formation:

Dissolve the free base in an appropriate solvent and treat with a solution of hydrochloric acid to precipitate the hydrochloride salt.

By systematically varying the starting propiophenone and the amine used in the nucleophilic substitution step, a diverse library of benzodrone derivatives can be synthesized. These derivatives can then be subjected to in vitro pharmacological testing to generate the data needed for comprehensive SAR and QSAR studies.

Preclinical Behavioral and Neurochemical Research in Animal Models

Investigation of Acute Behavioral Effects

Preclinical behavioral studies are crucial for understanding the potential psychoactive effects of a compound. These assessments in animal models can provide insights into how a substance might affect human behavior.

Locomotor activity assessments in rodents, typically mice or rats, are used to evaluate the stimulant or depressant effects of a compound on general activity levels. unl.edumdpi.complos.org These studies measure parameters such as distance traveled, speed, and rearing frequency in a controlled environment like an open-field arena. plos.org To date, specific studies detailing the effects of Benzedrone (hydrochloride) on the locomotor activity of rodents have not been identified in a review of the scientific literature.

Conditioned Place Preference (CPP) is a behavioral paradigm used to assess the rewarding or aversive properties of a drug. nih.govnih.govbiomed-easy.com In this model, an animal's preference for an environment previously paired with the substance is measured. nih.gov Self-administration studies are considered the gold standard for modeling drug-taking behavior, where an animal learns to perform a specific action, such as pressing a lever, to receive a dose of the drug. unl.edu A comprehensive review of the scientific literature did not yield specific studies investigating the effects of Benzedrone (hydrochloride) in conditioned place preference or self-administration paradigms in animal models.

Drug discrimination is a behavioral technique used to determine if a novel compound produces subjective effects similar to a known drug of abuse. wikipedia.orgnih.gov Animals are trained to distinguish between the effects of a specific drug and a placebo, and then tested with the new compound to see if it generalizes to the training drug. nih.gov There are currently no published drug discrimination studies specifically evaluating Benzedrone (hydrochloride) in animal models.

Neurochemical Alterations in Animal Brain

Neurochemical research investigates how a compound affects the brain's chemical signaling, particularly the levels and function of neurotransmitters. While it is generally suggested that Benzedrone can increase the levels of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) in the brain, producing a stimulant effect, specific preclinical data is limited. medchemexpress.com

In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals. nih.gov This method provides real-time information on how a drug affects the release and clearance of neurochemicals like dopamine, serotonin, and norepinephrine. A thorough review of existing scientific literature found no in vivo microdialysis studies that have specifically reported the effects of Benzedrone (hydrochloride) on these neurotransmitter dynamics in animal brains.

Synaptosomal uptake and release assays are in vitro methods used to examine a compound's interaction with neurotransmitter transporters. nih.govnih.gov These assays measure the ability of a drug to inhibit the reuptake of neurotransmitters into the presynaptic terminal or to cause their release from it.

One study investigated the neurochemical profile of several novel psychoactive substances, including Benzedrone, using functional assays with human cloned transporters. nih.gov In this research, Benzedrone was found to be an exception among the fourteen compounds tested, as it was not a potent inhibitor of monoamine uptake at submicromolar concentrations. nih.gov The inhibitory potencies (Ki) for Benzedrone at the norepinephrine transporter (NET) and the dopamine transporter (DAT) were determined. nih.gov Data for the serotonin transporter (SERT) was not provided in this study.

Inhibitory Potency (Ki) of Benzedrone on Monoamine Transporters nih.gov
TransporterKi (nM)
Norepinephrine Transporter (NET)1222
Dopamine Transporter (DAT)1411
Serotonin Transporter (SERT)Data not available

Characterization of Preclinical Neurobiological Substrates of Action

The preclinical investigation into the neurobiological mechanisms of Benzedrone (4-methyl-N-benzylcathinone or 4-MBC) has primarily focused on its interaction with the monoamine neurotransmitter systems. Research in animal models and in vitro preparations has aimed to elucidate how this synthetic cathinone (B1664624) derivative exerts its stimulant effects by modulating the activity of dopamine, norepinephrine, and serotonin, key neurotransmitters involved in mood, arousal, and reward.

Neurochemical Research Findings

Studies have characterized Benzedrone as an inhibitor of monoamine transporters, which are responsible for the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron. By blocking these transporters, Benzedrone increases the extracellular concentrations of dopamine, norepinephrine, and serotonin, thereby enhancing neurotransmission. nih.gov

In vitro assays using human embryonic kidney 293 (HEK 293) cells expressing human monoamine transporters have provided specific data on Benzedrone's potency at these sites. One study determined the inhibitor constant (Ki) values for Benzedrone at the norepinephrine transporter (NET) and the dopamine transporter (DAT). nih.gov The Ki values were found to be 1222 nM for NET and 1411 nM for DAT. nih.gov Notably, in this particular study, Benzedrone was an exception among fourteen tested novel psychoactive substances, as it did not demonstrate submicromolar affinity for any of the monoamine transporters. nih.gov

Further research has suggested a preferential affinity for the serotonin transporter (SERT) over the dopamine transporter (DAT). researchgate.netscielo.org.mx Like other cathinones such as methylone and mephedrone (B570743), Benzedrone is classified as a substrate for all three monoamine transporters, indicating that in addition to blocking reuptake, it can also induce the release of monoamines. scielo.org.mxeuropa.eu This action is achieved by entering the presynaptic neuron and promoting the non-vesicular release of neurotransmitters into the synapse. nih.govscielo.org.mx The relatively higher affinity for SERT suggests that Benzedrone's neurochemical profile may lead to a predominant release of serotonin. researchgate.netscielo.org.mx

Interactive Table: Benzedrone (4-MBC) Monoamine Transporter Inhibition Constants (Ki)

TransporterKi (nM)Reference
Norepinephrine Transporter (NET)1222 nih.gov
Dopamine Transporter (DAT)1411 nih.gov
Serotonin Transporter (SERT)Data not available in cited sources

Preclinical Behavioral Research Findings

While the neurochemical profile of Benzedrone suggests stimulant-like effects, detailed preclinical behavioral studies in animal models are not extensively available in the peer-reviewed literature. General classifications place it within the category of psychostimulants. nih.gov However, specific in vivo studies detailing its effects on locomotor activity in mice or its discriminative stimulus properties in rats, which are common assays for characterizing the behavioral effects of stimulant drugs, have not been identified in the reviewed sources. nih.govnih.govresearchgate.netresearchgate.net Such studies would be crucial for fully understanding its behavioral pharmacology and abuse potential in a preclinical setting.

Epidemiological and Forensic Research on Benzedrone Hydrochloride Prevalence

Geographic and Temporal Patterns of Emergence in Research Reports

The emergence of new psychoactive substances often follows distinct geographical and temporal patterns. A substance may appear in one region and then spread to others, with its popularity waxing and waning over time.

Initial reports of Benzedrone detections were noted in the early 2010s. As with many synthetic cathinones, its emergence was linked to the globalized nature of the NPS market, with manufacturing often occurring in one region and distribution facilitated by online sales and international postal services.

The temporal pattern of Benzedrone's emergence appears to have peaked in the early to mid-2010s. The lack of significant mentions in more recent forensic reports from major drug monitoring bodies suggests a possible decline in its prevalence. This is a common trajectory for many NPS, which can have a rapid rise and fall in popularity as they are superseded by new analogs or as legislative controls are implemented.

The geographic distribution of Benzedrone, based on earlier reports, appeared to be concentrated in regions with established markets for synthetic cathinones, including parts of Europe and North America. However, without recent, comprehensive seizure data, a current map of its distribution remains speculative.

Methodologies for Monitoring New Psychoactive Substance Landscape in Research Contexts

The monitoring of the NPS landscape, including substances like Benzedrone, relies on a multi-faceted approach that combines data from various sources and employs a range of analytical techniques.

Data Sources for Monitoring:

Law Enforcement Seizures: Data from police, customs, and border agencies on the quantity and type of drugs seized is a primary source of information on the prevalence of illicit substances.

Forensic Laboratory Analysis: Detailed analysis of seized materials and biological samples (e.g., blood, urine) from toxicology cases provides definitive identification of the substances in circulation.

Early Warning Systems: National and international early warning systems, such as the EU Early Warning System, facilitate the rapid sharing of information on the emergence of new and potentially harmful substances.

Wastewater Epidemiology: Analyzing municipal wastewater for the presence of drugs and their metabolites can provide population-level data on drug consumption trends.

Internet Monitoring: Systematic monitoring of online drug markets and forums can offer insights into the availability, user experiences, and emerging trends of NPS.

Analytical Methodologies:

A variety of analytical techniques are employed in forensic laboratories to identify and quantify new psychoactive substances like Benzedrone from seized materials and biological samples.

Presumptive Tests: Color tests can provide a preliminary indication of the presence of a class of compounds, such as cathinones.

Chromatographic Techniques: Gas Chromatography (GC) and Liquid Chromatography (LC) are used to separate the components of a mixture.

Mass Spectrometry (MS): Often coupled with chromatography (GC-MS or LC-MS), mass spectrometry provides detailed information about the chemical structure of a compound, allowing for its definitive identification. High-resolution mass spectrometry is particularly valuable for identifying novel substances.

Spectroscopic Techniques: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy can provide further structural information to confirm the identity of a substance.

The following table summarizes the primary analytical techniques used in the forensic identification of new psychoactive substances.

Key Analytical Methodologies for NPS Identification
MethodologyPurposeApplication in Benzedrone Detection
Gas Chromatography-Mass Spectrometry (GC-MS)Separation and identification of volatile compounds.Commonly used for the routine screening and confirmation of synthetic cathinones in seized powders and biological fluids.
Liquid Chromatography-Mass Spectrometry (LC-MS)Separation and identification of a wide range of compounds, including those that are not volatile.Increasingly the method of choice for NPS analysis due to its high sensitivity and applicability to a broad range of substances.
Nuclear Magnetic Resonance (NMR) SpectroscopyProvides detailed structural information about a molecule.Used for the unambiguous identification of new or unknown substances when reference standards are not available.
Fourier-Transform Infrared (FTIR) SpectroscopyIdentifies functional groups within a molecule, providing a "fingerprint" of the substance.Often used as a confirmatory technique in the analysis of seized powders.

The continuous evolution of the NPS market necessitates a responsive and adaptive monitoring strategy. This includes the ongoing development of analytical methods to detect new substances, international collaboration to share data and intelligence, and the use of innovative approaches like wastewater analysis to gain a more comprehensive understanding of the prevalence and trends of substances like Benzedrone.

Future Directions in Benzedrone Hydrochloride Research

Development of Novel Analytical Approaches for Isomer Differentiation

A substantial hurdle in the forensic and analytical chemistry of synthetic cathinones lies in the differentiation of their constitutional isomers. These isomers frequently yield identical mass spectra, complicating their distinction through standard gas chromatography-mass spectrometry (GC-MS) methods alone. Consequently, the creation of innovative analytical strategies represents a crucial frontier for future research.

Scientists are investigating a variety of techniques to surmount this obstacle. One encouraging direction is the application of sophisticated chromatographic techniques. For example, combining GC with vacuum ultraviolet (VUV) spectroscopy has demonstrated potential. VUV detectors can furnish distinct absorption spectra for various isomers, enabling their differentiation even when they co-elute. Another strategy involves the use of liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), which can occasionally provide adequate fragmentation distinctions for isomer identification.

Furthermore, methods such as ion mobility spectrometry (IMS) are under investigation. IMS segregates ions based on their size and shape, introducing an additional layer of separation that can resolve isomers indistinguishable by mass spectrometry. The advancement and validation of these and other new methods will be vital for the precise identification of Benzedrone and its isomers in forensic specimens.

Advanced Computational Modeling for Pharmacological Prediction

Computational modeling presents a robust instrument for forecasting the pharmacological characteristics of novel psychoactive substances such as Benzedrone. Through the application of techniques like quantitative structure-activity relationship (QSAR) modeling and molecular docking, researchers can approximate the binding affinity of these compounds for a range of monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).

Future research in this domain is anticipated to concentrate on refining these models to enhance their predictive precision. This encompasses the creation of more sophisticated algorithms and the utilization of larger, more varied datasets of recognized cathinone (B1664624) analogues. For instance, computational methods have already been employed to forecast the potency of cathinone derivatives as DAT inhibitors. Such models can aid in prioritizing which novel compounds merit more detailed in vitro and in vivo examination.

Advanced computational strategies can also be leveraged to predict the metabolic pathway of Benzedrone. By simulating the interaction of the compound with various metabolic enzymes, such as cytochrome P450s, it is feasible to predict the structures of its principal metabolites. This information is invaluable for both forensic analysis and for comprehending the complete toxicological profile of the parent compound.

Long-term Preclinical Studies on Neuroadaptations

A significant portion of existing research on synthetic cathinones has centered on their immediate pharmacological effects. However, the long-term neuroadaptations stemming from chronic exposure are not as well understood. Future preclinical studies employing animal models are essential to fill this knowledge void.

These investigations will likely entail the chronic administration of Benzedrone to rodents, succeeded by a series of behavioral and neurochemical evaluations. For example, researchers can explore whether prolonged exposure results in modifications to dopamine and serotonin receptor density, changes in gene expression within brain reward pathways, or persistent impairments in cognitive function. Similar studies have been performed for other psychostimulants, yielding critical insights into the mechanisms of addiction and neurotoxicity.

Moreover, long-term preclinical studies can examine the potential for cross-sensitization between Benzedrone and other substances of abuse, such as methamphetamine or cocaine. Grasping these interactions is crucial for forecasting the behavioral outcomes of polysubstance use. The application of advanced neuroimaging techniques, like positron emission tomography (PET) in animal models, could also furnish real-time data on how chronic Benzedrone exposure impacts brain function.

Exploration of Benzedrone (hydrochloride) as a Tool Compound for Neuroscientific Inquiry

Beyond its significance as a compound of forensic concern, Benzedrone (hydrochloride) and its analogues possess potential as tool compounds for fundamental neuroscientific research. Owing to their specific effects on monoamine transporters, these substances can be utilized to investigate the function of these systems within the brain.

For instance, by contrasting the effects of Benzedrone with compounds exhibiting different potencies at DAT, NET, and SERT, researchers can delineate the respective contributions of these transporters to a variety of behaviors, such as locomotion, reward, and motivation. The distinct pharmacological profiles of different cathinone derivatives render them valuable for this type of structure-activity relationship analysis. For example, some cathinones act primarily as dopamine uptake inhibitors, whereas others exert considerable effects on serotonin release. This variability permits a detailed analysis of monoaminergic signaling.

Future research could also encompass the development of radiolabeled versions of Benzedrone or its analogues for application in PET imaging studies. These radioligands could be employed to map the distribution of monoamine transporters in the living brain and to examine how their function is altered in various neurological and psychiatric disorders. Therefore, the use of Benzedrone as a tool compound could foster a more profound understanding of fundamental brain processes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.